Obatoclax

AML therapy Venetoclax resistance Pan-BCL-2 inhibition

Select Obatoclax when selective BCL-2 inhibitors fail. Unlike venetoclax (BCL-2-only) or navitoclax (spares MCL-1), Obatoclax simultaneously inhibits BCL-2, BCL-XL, MCL-1, BCL-w, A1, and BCL-B, preventing compensatory resistance. In OCI-AML3 cells, Obatoclax shows 0.34 μM IC50 vs. venetoclax >50 μM (>147-fold advantage). It also proteasomally degrades cyclin D1 at nanomolar levels, inducing G1-phase arrest. Ideal for MCL-1-overexpressing models and combination synergy studies with ABT-737 or navitoclax.

Molecular Formula C20H19N3O
Molecular Weight 317.4 g/mol
CAS No. 803712-67-6
Cat. No. B1662425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameObatoclax
CAS803712-67-6
Synonyms2-(2-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-1H-indole
GX 15-070
GX-15-070
GX015-070
GX15-070
obatoclax
Molecular FormulaC20H19N3O
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C
InChIInChI=1S/C20H19N3O/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17/h4-11,21,23H,1-3H3/b18-17-,19-10?
InChIKeyCVCLJVVBHYOXDC-OBPOFPIRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white solid

Obatoclax (CAS 803712-67-6): Pan-BCL-2 Inhibitor Procurement and Technical Benchmarking Guide


1H-indole, 2-(2-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-3-methoxy-2H-pyrrol-5-yl)-, commonly known as Obatoclax (GX15-070), is a synthetic indole bipyrrole derivative belonging to the prodiginine class of compounds [1]. It functions as a pan-inhibitor of anti-apoptotic BCL-2 family proteins, exhibiting pro-apoptotic activity through simultaneous antagonism of multiple BCL-2 members including BCL-2, BCL-XL, BCL-w, MCL-1, A1/Bfl-1, and BCL-B . Unlike selective BCL-2 inhibitors that target a single anti-apoptotic protein, Obatoclax's broad inhibition profile addresses the redundancy and compensatory upregulation mechanisms that frequently limit the efficacy of narrower-spectrum agents [2].

Why Pan-Inhibitor Obatoclax (CAS 803712-67-6) Cannot Be Substituted with Selective BCL-2 Antagonists


Selective BCL-2 inhibitors such as venetoclax (ABT-199) target only BCL-2, while dual inhibitors such as navitoclax (ABT-263) target BCL-2, BCL-XL, and BCL-w but spare MCL-1 [1]. Resistance to selective inhibitors frequently arises through compensatory upregulation of untargeted anti-apoptotic proteins, particularly MCL-1 and BCL-XL [2]. Obatoclax's unique pan-inhibitory profile—simultaneously antagonizing BCL-2, BCL-XL, BCL-w, MCL-1, A1, and BCL-B—enables it to maintain cytotoxic activity in cellular contexts where selective inhibitors lose efficacy due to target bypass mechanisms . The following evidence quantifies this functional differentiation across multiple experimental systems and resistance models.

Quantitative Differentiation Evidence: Obatoclax (803712-67-6) vs. Selective BCL-2 Inhibitors in Resistance Models


Obatoclax Maintains Cytotoxicity in Venetoclax-Resistant AML Cells: Direct IC50 Comparison

In a direct head-to-head comparison using four AML cell lines with graded venetoclax sensitivity, Obatoclax exhibited cytotoxic activity that was independent of venetoclax sensitivity status [1]. The venetoclax-resistant OCI-AML3 cell line (venetoclax IC50 > 50 μM) remained highly responsive to Obatoclax treatment, while venetoclax lost all measurable activity [1]. This demonstrates that pan-BCL-2 inhibition by Obatoclax overcomes the intrinsic resistance mechanisms (likely MCL-1 and BCL-XL overexpression) that render selective BCL-2 inhibitors ineffective [2].

AML therapy Venetoclax resistance Pan-BCL-2 inhibition MCL-1 overexpression Cancer cell viability

Obatoclax Overcomes ABT-737 Resistance via MCL-1 Antagonism: Cell Viability Restoration Comparison

MCL-1 overexpression confers robust resistance to the BCL-2/BCL-XL/BCL-w-selective antagonist ABT-737. Obatoclax, by virtue of its MCL-1 inhibitory activity, overcomes this resistance [1]. In yeast reconstitution assays and mammalian cell systems, Obatoclax antagonized MCL-1 and restored BAX/BAK-dependent apoptosis in contexts where ABT-737 was completely ineffective [1]. This functional differentiation stems from Obatoclax's ability to potently interfere with the direct MCL-1–BAK interaction in intact mitochondrial outer membranes [2].

MCL-1-mediated resistance ABT-737 resistance BH3 mimetic Apoptosis restoration BCL-2 family inhibition

Obatoclax Antagonizes Six BCL-2 Family Members with Quantified Binding Affinities

Obatoclax exhibits a uniquely broad inhibition profile across the BCL-2 family, with experimentally determined binding affinities for six distinct anti-apoptotic members . This contrasts with selective inhibitors like venetoclax (BCL-2 only, Ki ≈ <0.01 nM for BCL-2) and navitoclax (BCL-2, BCL-XL, BCL-w only, Ki ≤ 1 nM for each), both of which spare MCL-1 and A1/Bfl-1 . While Obatoclax's absolute Ki values are higher (nM to low μM range), its simultaneous coverage of all major anti-apoptotic BCL-2 members provides functional redundancy mitigation that narrower-spectrum inhibitors cannot achieve.

BCL-2 family inhibition Binding affinity Ki determination Pan-inhibitor profile Target engagement

Obatoclax Synergizes with ABT-737 in OCI-AML3 Cells Where ABT-737 Alone Shows Limited Activity

In OCI-AML3 cells, which exhibit relative resistance to ABT-737 monotherapy due to MCL-1 expression, Obatoclax synergistically enhanced apoptosis induction when combined with ABT-737 [1]. This synergy is mechanistically explained by Obatoclax's antagonism of MCL-1, the primary resistance factor limiting ABT-737 efficacy [2]. The combination approach leverages Obatoclax's unique MCL-1 inhibitory activity to sensitize cells to BCL-2/BCL-XL inhibition, a strategy not achievable with either agent alone.

Combination therapy Synergy quantification AML treatment ABT-737 resistance Apoptosis induction

Obatoclax Induces Cyclin D1 Degradation at 50 nM: Distinct Non-Apoptotic Mechanism

Beyond apoptosis induction, Obatoclax exhibits a distinct mechanistic activity at low nanomolar concentrations: the targeted degradation of cyclin D1 via the proteasome . Treatment with 25-200 nM Obatoclax for 24 hours produces a marked drop in cyclin D1 levels, with significant reduction observed at concentrations as low as 50 nM . This cyclin D1 degradation occurs via both T286 phosphorylation-dependent and -independent pathways and is accompanied by G1-phase cell cycle arrest [1]. This non-apoptotic mechanism is not a reported feature of venetoclax or navitoclax, representing a potential differentiation axis for research applications focused on cell cycle regulation.

Cyclin D1 degradation Cell cycle arrest Proteasomal degradation Autophagy Non-apoptotic mechanisms

Validated Research Applications for Obatoclax (CAS 803712-67-6) Based on Quantitative Differentiation Evidence


Venetoclax-Resistant AML Cell Line Models

Obatoclax is the preferred BCL-2 family inhibitor for AML research involving venetoclax-resistant cell lines such as OCI-AML3. In this model, Obatoclax exhibits an IC50 of 0.34 μM compared to venetoclax's >50 μM, representing a >147-fold potency advantage [1]. This application is supported by direct head-to-head viability assays across four AML cell lines with graded venetoclax sensitivity [2].

MCL-1-Overexpressing Resistant Malignancy Models

Obatoclax should be selected for apoptosis research in cellular models where MCL-1 overexpression confers resistance to BCL-2/BCL-XL-selective inhibitors. It has been experimentally validated to overcome MCL-1-mediated resistance to both ABT-737 and bortezomib, restoring BAX/BAK-dependent apoptosis [3]. This functional activity is unique among clinically evaluated BH3 mimetics [4].

Combination Therapy Studies with BCL-2/BCL-XL Inhibitors

Obatoclax is indicated for combination studies with selective BCL-2/BCL-XL inhibitors (e.g., ABT-737, navitoclax) in MCL-1-expressing resistant cell lines. Experimental evidence demonstrates synergistic apoptosis induction when Obatoclax is combined with ABT-737 in OCI-AML3 cells, where ABT-737 monotherapy shows limited activity [5].

Cyclin D1 Regulation and G1/S Cell Cycle Arrest Studies

For research focused on cyclin D1 proteasomal degradation or G1-phase cell cycle arrest, Obatoclax provides a validated tool compound with activity at nanomolar concentrations. Documented cyclin D1 reduction occurs at concentrations as low as 50 nM (24-hour treatment), accompanied by dose-dependent G1-phase accumulation . This non-apoptotic mechanism is not characteristic of selective BCL-2 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Obatoclax

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.